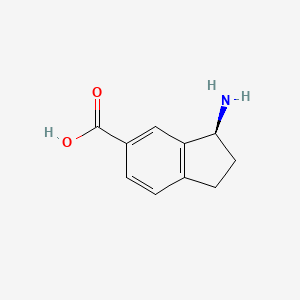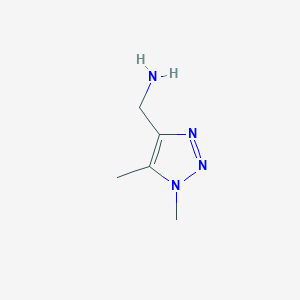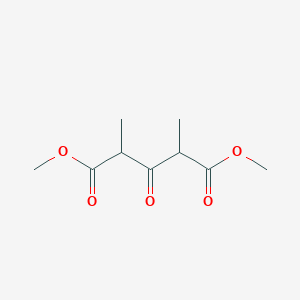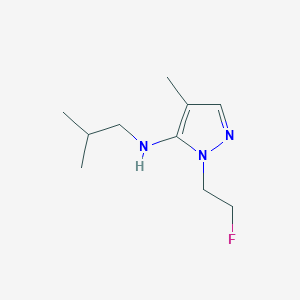![molecular formula C14H23N5 B11745103 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、ピラゾール誘導体クラスに属する化合物です。ピラゾールは、隣接する位置に2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、さまざまなアルキル基で置換された2つのピラゾール環を含むそのユニークな構造によって特徴付けられます。ピラゾール誘導体は、その多様な薬理学的活性で知られており、医薬品化学で広く研究されています。
準備方法
合成経路と反応条件
N-[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンの合成は、通常、適切なヒドラジン誘導体と1,3-ジケトンまたはその等価物の環化を伴います。 反応条件には、エタノールや酢酸などの溶媒の使用が含まれることが多く、環化プロセスを促進するために加熱が必要になる場合があります .
工業的生産方法
この化合物の工業的生産方法は、容易に入手可能な原料から始まる多段階合成プロセスを伴う場合があります。手順には、中間体の形成、続いて環化とそれに続く官能基の修飾が含まれます。 触媒の使用と最適化された反応条件は、最終生成物の収率と純度を高めることができます .
化学反応の分析
反応の種類
N-[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により対応するピラゾールオキシドが生成される場合があり、還元により還元されたピラゾール誘導体が生成される場合があります .
科学研究への応用
N-[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌作用や抗炎症作用など、その潜在的な生物学的活性を研究しています。
医学: さまざまな疾患の治療における治療薬としての可能性を調査しています。
産業: 新素材や化学プロセスの開発に利用されています .
科学的研究の応用
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
N-[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と使用のコンテキストによって異なります .
類似化合物との比較
類似化合物
- 1-メチル-1H-ピラゾール-4-カルボキサミド
- 4-(4,5-ジクロロ-1H-イミダゾール-2-イル)-2-メチル-1,4-ジヒドロピリジン-3,5-ジカルボキサミド
- N-(4-シアノ-1-フェニル-1H-ピラゾール-5-イル)メチルアミン
独自性
N-[(1-エチル-4-メチル-1H-ピラゾール-5-イル)メチル]-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、ピラゾール環におけるそのユニークな置換パターンにより際立っており、他のピラゾール誘導体と比較して異なる生物学的活性と化学反応性を付与する可能性があります .
特性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC名 |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-6-18-14(11(4)7-16-18)8-15-13-9-19(10(2)3)17-12(13)5/h7,9-10,15H,6,8H2,1-5H3 |
InChIキー |
FJWDWYAIFJIJJN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11745030.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11745044.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745047.png)
![2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11745048.png)
![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745056.png)

![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11745067.png)

![2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745080.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)

